molecular formula C8H7N3O B1279901 4-Aminoquinazolin-2-ol CAS No. 50440-88-5

4-Aminoquinazolin-2-ol

Cat. No.: B1279901
CAS No.: 50440-88-5
M. Wt: 161.16 g/mol
InChI Key: NXBWFXMEJVOABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminoquinazolin-2-ol is a heterocyclic compound that belongs to the quinazolinone class It is characterized by a quinazoline ring system with an amino group at the 4-position and a hydroxyl group at the 2-position

Mechanism of Action

Target of Action

A related compound, 2-aminoquinazolin-4(3h)-one, has been reported to target queuine trna-ribosyltransferase in zymomonas mobilis . This enzyme plays a crucial role in the biosynthesis of queuosine, a modified nucleoside found in tRNA .

Mode of Action

It’s worth noting that quinazolinone derivatives have been reported to exhibit antimicrobial and biofilm inhibition effects . These compounds may interact with their targets, leading to changes in cellular processes and potentially inhibiting the growth of microorganisms .

Biochemical Pathways

Quinazolinone compounds have been used as organocatalysts in the chemoselective reduction of nitroarenes . This suggests that 4-Aminoquinazolin-2-ol might interact with certain biochemical pathways involved in redox reactions.

Pharmacokinetics

A related compound, 2-aminoquinazolin-4(3h)-one, has been reported to have low bioavailability, as indicated by its low area under the curve (auc) and maximum plasma concentration

Result of Action

Related quinazolinone compounds have shown significant activity against severe acute respiratory syndrome coronavirus 2 (sars-cov-2) with no cytotoxicity . This suggests that this compound might also exhibit antiviral effects.

Action Environment

It’s worth noting that formic acid, a naturally occurring, cost-effective, easy-to-handle, environment-friendly reducing agent, has been used in conjunction with a quinazolinone catalyst in chemical reactions . This suggests that the action of this compound might be influenced by certain environmental factors.

Biochemical Analysis

Biochemical Properties

4-Aminoquinazolin-2-ol plays a crucial role in several biochemical reactions. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, acting as a reversible inhibitor . These interactions are significant as they can modulate neurotransmitter levels in the nervous system. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating gene expression, this compound can alter cellular metabolism and impact the overall function of cells. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with acetylcholinesterase leads to enzyme inhibition, which can affect neurotransmitter breakdown . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic effects, including liver damage and neurotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolic processes can influence the compound’s bioavailability and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be found in the nucleus, where it influences gene expression by interacting with transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoquinazolin-2-ol typically involves the cyclization of 2-aminobenzamide with formic acid or formamide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include heating the reactants at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Aminoquinazolin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines .

Scientific Research Applications

4-Aminoquinazolin-2-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.

    Medicine: It has shown potential as an inhibitor of certain enzymes and receptors, which could be useful in treating diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Aminoquinazolin-4-ol
  • 4-Aminoquinazolin-2-one
  • 2-Quinazolinol, 4-amino-

Comparison: 4-Aminoquinazolin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency in certain biological assays and has a broader spectrum of activity .

Properties

IUPAC Name

4-amino-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBWFXMEJVOABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474748
Record name 4-aminoquinazolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50440-88-5
Record name 4-aminoquinazolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminoquinazolin-2-ol
Reactant of Route 2
Reactant of Route 2
4-Aminoquinazolin-2-ol
Reactant of Route 3
Reactant of Route 3
4-Aminoquinazolin-2-ol
Reactant of Route 4
4-Aminoquinazolin-2-ol
Reactant of Route 5
Reactant of Route 5
4-Aminoquinazolin-2-ol
Reactant of Route 6
4-Aminoquinazolin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.